N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide
Description
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that contains a thiazole ring and a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[4-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8(2)14-11(17)6-9-7-20-13(15-9)16-12(18)10-4-3-5-19-10/h3-5,7-8H,6H2,1-2H3,(H,14,17)(H,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEJIFPMAPTJCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with thiazole derivatives under specific conditions. One common method involves the use of acyl isothiocyanates, which are known for their reactivity due to the presence of electron-withdrawing groups . The reaction conditions often include the use of solvents like acetic acid and the addition of reagents such as bromine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or furan rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, acetic acid, and various nucleophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of substituted thiazole or furan derivatives .
Scientific Research Applications
Antimicrobial Activity
One of the most significant applications of this compound is its antimicrobial properties. Research indicates that N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide exhibits substantial activity against various microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi .
Mechanism of Action :
- The compound interacts with microbial enzymes, inhibiting their activity and thus preventing microbial growth.
- It may also disrupt cellular processes in target organisms, leading to cell death.
Anticancer Potential
Studies have suggested that compounds with similar structures can exhibit anticancer activities by targeting specific pathways involved in cell proliferation and survival. This compound may influence signaling pathways related to inflammation and cancer progression .
Materials Science Applications
The unique properties of this compound make it suitable for applications in materials science. Its structural characteristics allow for potential use in developing new materials with specific electronic or optical properties. Research is ongoing to explore these applications further.
Case Studies
- Antimicrobial Efficacy : In a study involving eight different microorganisms, the compound demonstrated effective inhibition, particularly against resistant strains of bacteria. This highlights its potential as a lead compound for developing new antimicrobial agents.
- Structure-Activity Relationship (SAR) : Investigations into similar thiazole-containing compounds have shown that modifications can significantly alter biological activity. This suggests that systematic variations of this compound could lead to more potent derivatives .
Mechanism of Action
The mechanism of action of N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and furan derivatives, such as:
N-(thiazol-2-yl)furan-2-carboxamide: A related compound with similar biological activities.
5-Bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide:
Uniqueness
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of a thiazole ring and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
N-(4-(2-(isopropylamino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in anti-cancer and antimicrobial applications. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H22N4O3S
- Molecular Weight : 406.5 g/mol
- CAS Number : 941891-75-4
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of furan-2-carboxamide, including the target compound, exhibit notable anti-cancer properties. A study evaluated several synthesized carbamothioyl-furan-2-carboxamide derivatives against various cancer cell lines, including HepG2 (liver cancer), Huh-7 (liver cancer), and MCF-7 (breast cancer). The results indicated:
| Compound | Cell Viability (%) | Cancer Cell Line |
|---|---|---|
| 4d | 33.29 | HepG2 |
| 4a | 35.01 | HepG2 |
| 4b | 37.31 | HepG2 |
| 4c | 39.22 | HepG2 |
| 4e | 63.75 | HepG2 |
| 4f | 82.81 | HepG2 |
The compound 4d showed the highest anti-cancer activity with a cell viability of only 33.29% against HepG2 cells, indicating strong cytotoxic effects compared to standard treatments like doxorubicin, which had a viability of 0.62% after 48 hours .
The mechanism underlying the anti-cancer activity of this compound is believed to involve:
- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis.
- Structure-Activity Relationship (SAR) : The presence of electron-donor substituents enhances anti-cancer action, with specific configurations yielding better activity .
Antimicrobial Activity
In addition to its anti-cancer properties, the compound has shown promising antimicrobial effects against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds derived from furan-2-carboxamide:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 4a | 280 | E. coli |
| 4b | 265 | S. aureus |
| 4c | 230 | B. cereus |
These results indicate that compounds derived from this compound can be effective against common bacterial pathogens, suggesting potential for development into therapeutic agents .
Case Study: Anti-Cancer Evaluation
A detailed evaluation was conducted on the anti-cancer activity of various derivatives, including this compound. The study highlighted that modifications in the substituents on the phenyl ring significantly influenced the biological activity:
- Ortho-nitro-substituted compounds demonstrated superior anti-cancer potential compared to meta and para substitutions.
- The presence of bulky groups negatively impacted cell viability, indicating a need for optimizing molecular structure for enhanced efficacy .
Research Findings on Antimicrobial Properties
Research has also focused on the antimicrobial properties of this class of compounds, revealing that structural variations can lead to significant differences in potency against various pathogens. For instance, compounds with specific thiazole configurations exhibited enhanced activity against Gram-positive bacteria compared to their counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
